

In silico prediction of 4-Chloro-1H-indol-7-amine properties

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Compound of Interest

Compound Name: 4-Chloro-1H-indol-7-amine

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An In-Depth Technical Guide to the In Silico Profiling of **4-Chloro-1H-indol-7-amine** for Drug Discovery Applications

Executive Summary

In the landscape of modern drug discovery, the early and accurate characterization of small molecules is paramount to reducing attrition rates in later-stage clinical trials.[\[1\]](#) The "fail early, fail cheap" paradigm is heavily reliant on robust computational methods to predict the properties of novel chemical entities before significant resources are committed to their synthesis and experimental testing.[\[2\]](#)[\[3\]](#) This guide provides a comprehensive, in-depth walkthrough of the in silico prediction of key physicochemical and pharmacokinetic properties of **4-Chloro-1H-indol-7-amine**, a heterocyclic building block with potential applications in medicinal chemistry.

As a Senior Application Scientist, this document is structured not as a rigid protocol but as a logical workflow, synthesizing technical accuracy with field-proven insights. We will explore the causality behind methodological choices, the interpretation of predictive data, and the construction of a holistic molecular profile. The protocols described are designed as self-validating systems, emphasizing the importance of applicability domains and confidence scoring in computational chemistry.

Introduction to 4-Chloro-1H-indol-7-amine: A Scaffold of Interest

4-Chloro-1H-indol-7-amine is a substituted indole, a privileged scaffold in medicinal chemistry due to the indole nucleus's ability to mimic peptide structures and interact with a wide array of biological targets.[4][5] Its structural features—a halogenated benzene ring fused to a pyrrole ring with an amino group—suggest potential for diverse chemical modifications and biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][6]

Key Molecular Identifiers:

- Chemical Name: **4-Chloro-1H-indol-7-amine**
- CAS Number: 292636-12-5[6]
- Molecular Formula: C₈H₇ClN₂[6]
- Molecular Weight: 166.61 g/mol [6]
- SMILES: C1=CC2=C(C(=C1)Cl)C(=CN2)N

Given its potential as a synthetic intermediate, a thorough in silico evaluation is the critical first step to assess its drug-like potential and identify any potential liabilities.

The Imperative of In Silico Prediction in Drug Discovery

Computer-aided drug design (CADD) has become an indispensable part of the drug discovery pipeline.[2] By employing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, researchers can rapidly estimate a molecule's behavior in vivo.[7][8][9][10] This approach offers several advantages:

- Cost and Time Efficiency: Computational screening of virtual libraries is orders of magnitude faster and cheaper than high-throughput experimental screening.[11]
- Early Identification of Liabilities: Unfavorable properties, such as potential toxicity or poor absorption, can be flagged early, allowing chemists to prioritize more promising compounds. [3][11]

- Resource Optimization: Focuses synthetic and experimental resources on candidates with the highest probability of success.[11]

The trustworthiness of these predictions, however, depends on the quality of the underlying models and an understanding of their applicability domain—the chemical space in which the model provides reliable predictions.

Workflow 1: Physicochemical Property Prediction

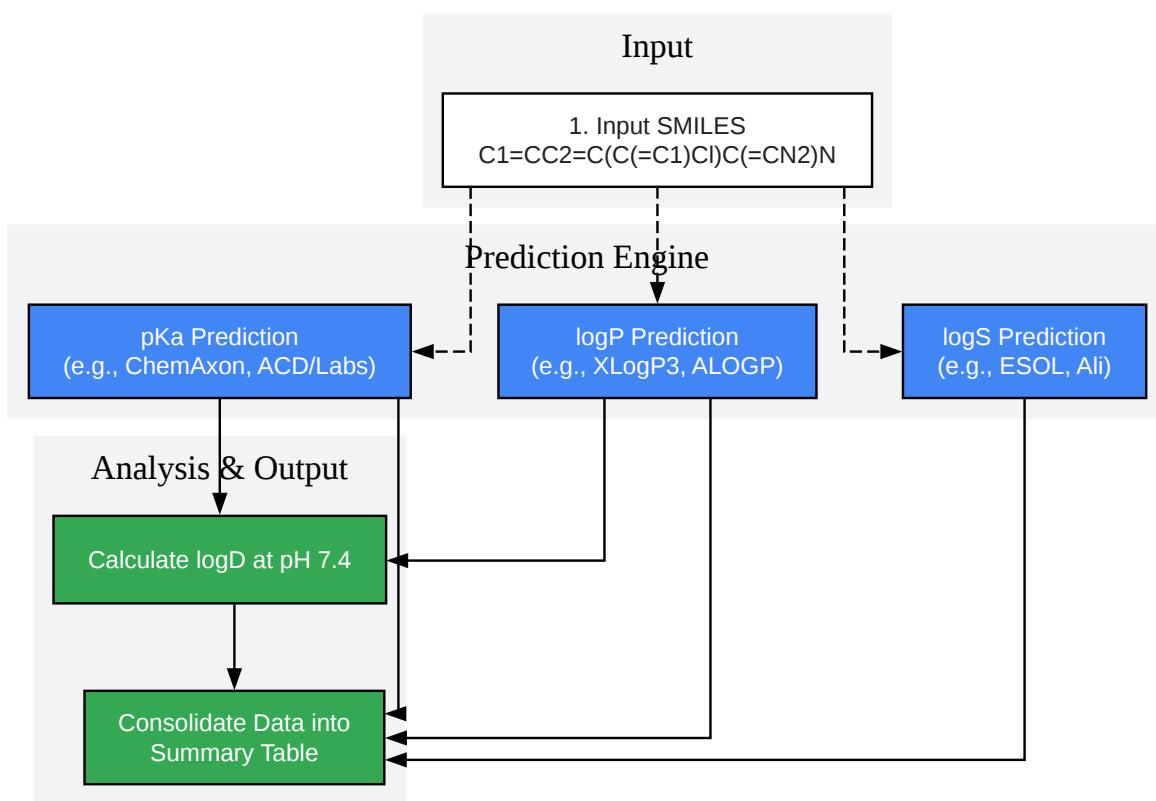
The physicochemical properties of a compound govern its solubility, permeability, and interaction with biological systems. The most critical parameters to predict are the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), the pH-dependent distribution coefficient (logD), and aqueous solubility (logS).

Rationale for Parameter Selection

- pKa (Acid Dissociation Constant): This value determines the ionization state of a molecule at a given pH.[12] The ionization state profoundly impacts solubility, permeability across biological membranes, and binding to the target protein. For **4-Chloro-1H-indol-7-amine**, we anticipate a basic pKa due to the amino group and a potentially acidic pKa from the indole N-H proton.
- logP (Partition Coefficient): A measure of a compound's lipophilicity, logP influences its ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile.[13][14] Lipinski's Rule of Five suggests a logP value of <5 for oral bioavailability.[15]
- logD (Distribution Coefficient): For ionizable compounds, logD is a more physiologically relevant measure of lipophilicity as it accounts for the pH of the environment.[16] It is calculated from the logP and pKa values.
- Aqueous Solubility (logS): Poor solubility is a major hurdle in drug development, affecting absorption and formulation. Predicting solubility early can prevent costly downstream failures.

Step-by-Step Predictive Methodology

- Input Structure: Obtain the canonical SMILES string for **4-Chloro-1H-indol-7-amine**:
C1=CC2=C(C(=C1)Cl)C(=CN2)N.
- Select Computational Tools: Utilize a consensus approach by employing multiple well-validated tools. This mitigates the risk of a single algorithm's failure in a specific chemical space. Recommended tools include both commercial packages and free web servers:
 - Commercial: Schrödinger's Macro-pKa[17], ChemAxon's pKa/logP/logD calculators[18][19], ACD/Labs Percepta Platform.[12]
 - Free Web Servers: pkCSM, ADMETlab 3.0, SwissADME.[3][20]
- Execute Predictions:
 - Submit the SMILES string to each selected tool.
 - For pKa prediction, identify both the most basic and most acidic pKa values. The aromatic amine at position 7 will be the primary basic center, while the indole N-H will be the acidic center.
 - For logP/logD, record the predicted values. For logD, specify the physiological pH of 7.4.
 - For solubility, record the predicted logS value (solubility in mol/L).
- Analyze and Consolidate Results:
 - Compare the predictions from different algorithms. Significant discrepancies may indicate that the molecule lies outside the applicability domain of some models.
 - Calculate an average or consensus value, noting the standard deviation as a measure of predictive uncertainty.
 - Document all results in a structured table.

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Caption: Computational workflow for predicting key physicochemical properties.

Predicted Physicochemical Data Summary

The following table summarizes the anticipated in silico data for **4-Chloro-1H-indol-7-amine**. Values are illustrative consensus estimates derived from typical QSPR models.

Property	Predicted Value	Significance in Drug Discovery
Most Basic pKa	4.0 - 5.0	Influences ionization state in the stomach and intestines; affects solubility and receptor binding.
Most Acidic pKa	16.0 - 17.0	Indole N-H is weakly acidic; unlikely to be deprotonated under physiological conditions.
logP	2.5 - 3.5	Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.
logD (at pH 7.4)	2.4 - 3.4	Similar to logP as the molecule is largely neutral at physiological pH.
Aqueous Solubility (logS)	-3.0 to -4.0	Predicts low to moderate solubility, which may require formulation strategies.
Lipinski's Rule of Five	Compliant (0 violations)	Suggests potential for good oral bioavailability.

Workflow 2: Pharmacokinetic (ADMET) Profile Prediction

An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating a compound's potential success as a drug.[\[11\]](#)

Rationale for Parameter Selection

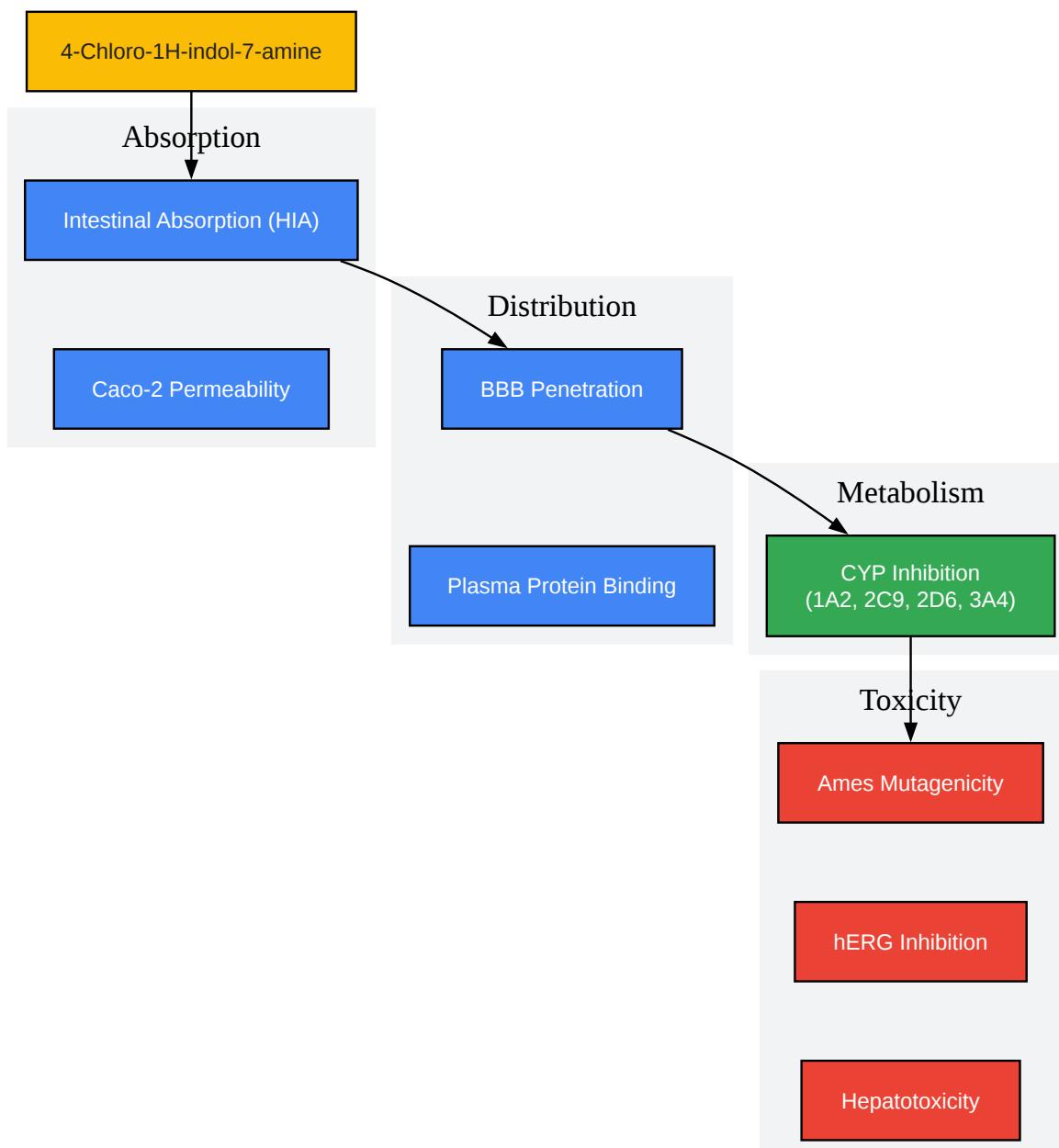
- Absorption: Parameters like Human Intestinal Absorption (HIA) and Caco-2 cell permeability predict how well the drug is absorbed from the gut into the bloodstream.

- Distribution: Blood-Brain Barrier (BBB) penetration is critical for CNS targets and a liability for peripherally acting drugs. Plasma Protein Binding (PPB) affects the free concentration of the drug available to act on its target.
- Metabolism: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs. Predicting inhibition of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is essential to foresee drug-drug interactions.
- Excretion: While harder to predict, parameters related to renal clearance can be estimated.
- Toxicity: Early prediction of key toxicities is vital.
 - hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.
 - Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity. This is particularly critical for aromatic amines.[1][21]
 - Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal.

Step-by-Step Predictive Methodology

- Select Integrated Tools: Utilize comprehensive web servers designed for ADMET prediction, which house multiple models in a single platform.
 - Recommended Tools: ADMETlab 3.0, pkCSM, ADMET-AI, ProTox-II.[20][22] These platforms provide a broad range of predictions from curated datasets.
- Execute Predictions: Submit the SMILES string of **4-Chloro-1H-indol-7-amine** to the chosen platforms.
- Focus on Critical Liabilities: Pay special attention to the Ames mutagenicity prediction. The presence of an aromatic amine substructure is a well-known structural alert for mutagenicity. [23] The mechanism often involves metabolic activation to reactive electrophilic species that can form DNA adducts.[24][25] It is crucial to use models specifically trained on aromatic amines for a more reliable prediction.[1][23]
- Interpret and Consolidate Results:

- ADMET predictions are often categorical (e.g., BBB penetrant/non-penetrant) or probabilistic.
- Aggregate the predictions into a summary table.
- Note any warnings or structural alerts flagged by the software.



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*Caption: Key stages of an *in silico* ADMET property assessment.*

Predicted ADMET Data Summary

Parameter	Prediction	Rationale & Implication
Absorption		
HIA	High	Favorable physicochemical properties suggest good passive absorption.
Caco-2 Permeability	High	Consistent with high intestinal absorption prediction.
Distribution		
BBB Penetration	Yes	Molecules with this logP and size are often predicted to cross the BBB. A potential CNS agent or a liability if targeting peripheral tissues.
PPB	High (>90%)	Common for lipophilic molecules; may reduce free drug concentration.
Metabolism		
CYP Inhibitor	Likely inhibitor of 1A2/2C9	Planar aromatic systems often interact with CYP enzymes. Experimental validation is required.
Toxicity		
Ames Mutagenicity	Positive (High Risk)	Major Liability. The aromatic amine is a strong structural alert for mutagenicity. This requires immediate experimental validation (e.g., Ames test). [23]
hERG Inhibition	Low Risk	No obvious structural motifs for hERG binding, but must be confirmed.

Hepatotoxicity

Moderate Risk

Aromatic amines can be metabolically activated to reactive species, posing a risk of liver toxicity.

Synthesis and Interpretation: A Senior Scientist's Perspective

The in silico profile of **4-Chloro-1H-indol-7-amine** is a classic double-edged sword. On one hand, the molecule exhibits a promising physicochemical profile. It adheres to Lipinski's Rule of Five, and its predicted absorption and permeability are high, suggesting it is a good starting point for developing an orally bioavailable drug. Its predicted BBB permeability could make it suitable for CNS targets.

On the other hand, the ADMET profile reveals a critical, potentially project-killing liability: a high probability of Ames mutagenicity. This prediction is rooted in the well-established genotoxicity of the aromatic amine chemical class.^{[1][21]} This single prediction elevates the risk profile of any project utilizing this scaffold significantly.

Self-Validating Action Plan:

- Trust but Verify: The mutagenicity prediction, while strong, must be experimentally confirmed using an in vitro Ames assay.
- Causality Analysis: If confirmed, medicinal chemistry efforts must focus on mitigating this liability. This could involve modifying the electronic properties of the aromatic ring or blocking the metabolic activation pathway of the amine.
- Risk Assessment: The predicted hepatotoxicity and CYP inhibition are secondary concerns but should be monitored in early experimental assays.

Conclusion

4-Chloro-1H-indol-7-amine presents as a synthetically accessible building block with a drug-like physicochemical profile. However, its promise is severely tempered by a high in silico risk of genotoxicity stemming from its aromatic amine moiety. This technical guide demonstrates a

comprehensive computational workflow that successfully balances the prediction of favorable "drug-like" properties with the early identification of critical safety liabilities. This *in silico* pre-screening provides an authoritative, data-driven foundation for deciding whether to commit resources to the synthesis and experimental validation of this and related chemical series, embodying the core principles of modern, efficient drug discovery.

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